molecular formula C8H7N3 B183375 Cinnolin-3-amine CAS No. 17372-79-1

Cinnolin-3-amine

Cat. No.: B183375
CAS No.: 17372-79-1
M. Wt: 145.16 g/mol
InChI Key: DKJAESIQEOLWNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnolin-3-amine can be synthesized through various methods. One common approach involves the cyclization of arylhydrazonomalononitrile derivatives. For instance, 4-amino-3-cyano-5,7-dimethylcinnoline can be synthesized by treating arylhydrazonomalononitrile with appropriate amines under specific reaction conditions . Another method involves the reaction of 4-amino-3-cyano-5,7-dimethylcinnoline with hydrazine hydrate to yield 3-amino-7,9-dimethyl-1H-pyrazolo[4,3-c]cinnoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Cinnolin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Cinnolin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cinnolin-3-amine can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their pharmacological profiles and applications . For example:

    Quinoline: Known for its antimalarial properties.

    Isoquinoline: Used in the synthesis of various alkaloids.

    Phthalazine: Studied for its potential as an antihypertensive agent.

This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.

Biological Activity

Cinnolin-3-amine, a derivative of the cinnoline scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Cinnoline Compounds

Cinnoline derivatives, including this compound, are recognized for their broad spectrum of pharmacological activities. They exhibit antibacterial , antifungal , antimalarial , anti-inflammatory , analgesic , and antitumor properties. The structural diversity of these compounds allows for the optimization of their pharmacodynamic and pharmacokinetic profiles, making them attractive candidates for drug development .

Biological Activities

  • Antimicrobial Activity
    • This compound and its derivatives have shown significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
    • The compound's effectiveness was also noted against fungi such as Candida albicans, with similar MIC values indicating its potential as an antifungal agent .
  • Antimalarial Activity
    • Cinnoline derivatives have demonstrated potent activity against malaria parasites. A specific derivative exhibited an EC50 value of 0.003 µM against Plasmodium falciparum, indicating exceptional efficacy .
  • Anti-inflammatory Effects
    • Certain cinnoline derivatives have been identified as effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds showed reduced gastric ulcerogenicity compared to traditional NSAIDs like naproxen, suggesting a safer profile for chronic use .
  • Antitumor Properties
    • Research indicates that cinnoline derivatives can inhibit tumor growth in various cancer models. For example, some compounds have been shown to enhance the efficacy of established chemotherapeutic agents like irinotecan in colorectal cancer models .

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds have been found to inhibit key enzymes involved in disease pathogenesis, such as topoisomerases and phosphodiesterases, which are crucial for DNA replication and cellular signaling pathways .
  • Receptor Modulation : Some derivatives interact with histamine receptors, influencing neurotransmitter release in the central nervous system, which may be beneficial in treating conditions like ADHD and schizophrenia .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • A study evaluated a series of cinnoline derivatives for their anticancer properties, demonstrating that specific substitutions on the cinnoline ring significantly enhanced their potency against various cancer cell lines .
CompoundActivity TypeMIC/EC50 ValueReference
This compoundAntibacterial12.5–50 µg/mL
Cinnoline derivative AAntimalarial0.003 µM
Cinnoline derivative BAnti-inflammatory (COX-2 inhibitor)N/A
Cinnoline derivative CAntitumor (with irinotecan)N/A

Properties

IUPAC Name

cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJAESIQEOLWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400873
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17372-79-1
Record name 3-Cinnolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17372-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cinnolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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